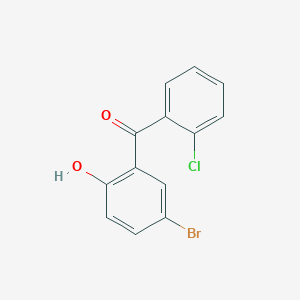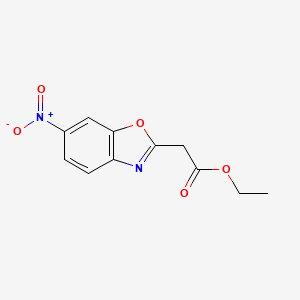
3-Benzothiazol-2-yl-4-chloro-phenylamine
Overview
Description
The compound "3-Benzothiazol-2-yl-4-chloro-phenylamine" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involves the preparation of substituted benzothiazol-2-ylimino compounds, which are then reacted to form thiazolidones . Similarly, the synthesis of 3-(substituted-phenyl) thiazolo[2, 3-b]benzothiazolium perchlorates involves alkylation of 2-mercaptobenzothiazole sodium salt with substituted phenacyl halides . These methods demonstrate the versatility of benzothiazole chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined to clarify the molecular conformation of the compound . The benzothiazole unit in these structures is typically planar, and bond lengths and angles can be compared to other known structures to understand the steric and electronic effects within the molecule.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic addition, as seen in the synthesis of erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane . They can also participate in oxidative cyclization reactions to form new C-N and S-N bonds, as demonstrated in the synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines . These reactions highlight the reactivity of the benzothiazole moiety and its utility in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical properties, such as solubility and melting point. The antimicrobial activity of some benzothiazole derivatives, such as those described in paper , suggests that these compounds can interact with biological targets, which is often a function of their chemical properties. Additionally, the photolytic and hydrolytic stability of these compounds, as well as their reactivity with biomolecules like DNA, are important considerations in their development as pharmaceutical agents .
Scientific Research Applications
Synthesis and Molecular Structures
One of the primary scientific research applications of 3-Benzothiazol-2-yl-4-chloro-phenylamine and related compounds is in the field of chemical synthesis and the study of molecular structures. For example, Aydın et al. (2002) detailed the synthesis and crystal structure analysis of a compound formed from the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate, highlighting the molecular structure and bonding characteristics of benzothiazole derivatives (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).
Magnetic Resonance Imaging (MRI) Contrast Agents
The development of specific MRI contrast agents using benzothiazole derivatives is another significant application. Saini et al. (2013) synthesized a Gd-based specific MR contrast agent, demonstrating its potential for brain-specific imaging. This compound, synthesized by conjugating 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen, showed enhanced relaxivity and stability, making it a promising candidate for MRI applications (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).
Anticonvulsant and Antitumor Activities
The exploration of anticonvulsant and antitumor activities represents a critical research direction for benzothiazole compounds. Siddiqui et al. (2009) synthesized new benzothiazole urea compounds and evaluated their anticonvulsant and toxicity properties, finding that some compounds exhibited significant protection in seizure models without evident toxicity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009). Similarly, Abdelgawad et al. (2013) synthesized benzothiazole and benzoxazole derivatives, revealing potent antitumor activity against human breast cancer cell lines, underscoring the potential of these compounds in cancer therapy (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Antimicrobial and Antibacterial Properties
Benzothiazole derivatives also demonstrate significant antimicrobial and antibacterial properties. Mistry and Desai (2006) described the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, showing activity against various bacterial and fungal strains (Mistry & Desai, 2006). Deohate, Radhakisan, & Toshniwal (2013) synthesized and evaluated the antimicrobial screening of substituted bis-benzothiazole derivatives, establishing their potential against gram-positive and gram-negative microorganisms (Deohate, Radhakisan, & Toshniwal, 2013).
Mechanism of Action
Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBKIWVWVAQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352199 | |
| Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292644-36-1 | |
| Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















